Lipophilicity Comparison: Target Compound vs. 1-(Methylamino)cyclobutane-1-carbonitrile vs. Cyclohexane Analog
The target compound exhibits an intermediate computed LogP of 0.65, which is 0.35 log units higher than the simpler 1-(methylamino)cyclobutane-1-carbonitrile (LogP 0.30) [1]. This increase is attributable to the additional two-carbon spacer and hydroxyl group on the side chain. Conversely, the cyclohexane analog registers a LogP of 1.43, 0.78 log units above the target compound, reflecting the greater hydrophobicity of the six-membered ring . For CNS drug discovery programs targeting a LogP window of 1–3, the target compound's value falls closer to the lower boundary, potentially offering superior aqueous solubility relative to the cyclohexane analog while maintaining better passive permeability than the minimally substituted comparator.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.65 (leyan.com computed) |
| Comparator Or Baseline | 1-(Methylamino)cyclobutane-1-carbonitrile: LogP = 0.30 (XLogP3). 1-(2-Hydroxy-3-(methylamino)propyl)cyclohexane-1-carbonitrile: LogP = 1.43 |
| Quantified Difference | ΔLogP = +0.35 vs. simpler analog; ΔLogP = −0.78 vs. cyclohexane analog |
| Conditions | Computed LogP values from vendor databases; not experimentally measured under identical conditions |
Why This Matters
LogP directly influences absorption, distribution, and solubility; a 0.78-log difference corresponds to a roughly 6-fold difference in octanol–water partition coefficient, which can significantly impact in vivo pharmacokinetics and formulation strategy.
- [1] ChemBase. 1-(methylamino)cyclobutane-1-carbonitrile, ChemBase ID 263224. XLogP3 0.3, PSA 35.82. https://www.chembase.cn (accessed 2026-05-05). View Source
